molecular formula C16H24N4O4 B1234626 5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid

5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid

Cat. No. B1234626
M. Wt: 336.39 g/mol
InChI Key: RRJCLYMGCZJLBQ-YPMHNXCESA-N
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Description

5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid is a natural product found in Chromobacterium violaceum with data available.

Scientific Research Applications

Chemical Synthesis and Reactivity

The study by Bohle and Perepichka (2009) explores a synthetic route leading to 3-oxo-4-amino-1,2,3-oxadiazole derivatives from benzyl cyanide, providing insights into the reactivity and potential applications of similar complex amino acids in organic synthesis. The formation of Schiff bases and dimethylamino analogues from the amino tautomer over the N-hydroxide tautomer demonstrates the compound's versatility in chemical reactions, highlighting its potential utility in synthesizing novel organic compounds with specific functionalities (Bohle & Perepichka, 2009).

Enzymatic and Biological Activities

Han et al. (2018) describe the role of the PLP-dependent enzyme MppP from Streptomyces wadayamensis in the biosynthesis of l-enduracididine, a nonproteinogenic amino acid. The enzyme catalyzes a 4-electron oxidation of l-arginine to produce 2-oxo-4(S)-hydroxy-5-guanidinovaleric acid and 2-oxo-5-guanidinovaleric acid, demonstrating the biochemical transformations involving guanidino-functionalized amino acids. This study underscores the biochemical significance of such compounds in the biosynthesis of rare amino acids and their potential applications in developing peptide antibiotics (Han et al., 2018).

Metal Complexation and Stability

Research by Hubregtse, Hanefeld, and Arends (2007) focuses on the complexation of vanadium(IV) with N-hydroxy amino acids, revealing the stabilizing effects of certain amino acid derivatives on metal ions. This study provides a foundation for understanding how complex amino acids like 5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid could interact with metal ions, which is crucial for designing metalloenzymes and catalysts for industrial applications (Hubregtse et al., 2007).

properties

Product Name

5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

(2R,5S)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid

InChI

InChI=1S/C16H24N4O4/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20)/t11-,13+/m1/s1

InChI Key

RRJCLYMGCZJLBQ-YPMHNXCESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O)O

SMILES

C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O

synonyms

5-amino-8-guanidino-2-(4-hydroxyphenylmethyl)-4-oxooctanoic acid
arphamenine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid
Reactant of Route 2
5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid
Reactant of Route 3
5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid
Reactant of Route 4
5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid
Reactant of Route 5
5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid
Reactant of Route 6
5-Amino-8-guanidino-2-(4-hydroxy-benzyl)-4-oxo-octanoic acid

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